molecular formula C8H7BrN4 B1331349 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine CAS No. 54464-13-0

5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine

Cat. No. B1331349
CAS RN: 54464-13-0
M. Wt: 239.07 g/mol
InChI Key: VXTCEROZEXTJAB-UHFFFAOYSA-N
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Description

The compound "5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This structure is known for its versatility in chemical reactions and its utility in synthesizing various pharmacologically active compounds. The presence of a bromophenyl group suggests potential for further functionalization through palladium-catalyzed cross-coupling reactions.

Synthesis Analysis

The synthesis of related triazole derivatives often involves the cyclization of acrylamides with hydrazine hydrate, as seen in the preparation of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine compounds . This method could potentially be adapted for the synthesis of "5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of its chemical bonds. For instance, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was determined using X-ray crystallography, revealing the presence of hydrogen bonding in the crystal lattice .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, including nucleophilic substitution reactions due to the presence of a bromine atom, which is a good leaving group. The Dimroth rearrangement is another reaction that can occur with triazole compounds, where an amino group migrates from one position to another within the triazole ring under basic conditions . This rearrangement can be used to synthesize different isomers of triazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the triazole ring. For example, the introduction of a bromophenyl group can increase the compound's molecular weight and potentially affect its solubility in organic solvents. The presence of hydrogen bond donors and acceptors within the molecule can also influence its melting point and boiling point .

Scientific Research Applications

Synthesis of Secondary Alcohol

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound “5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine” can be used in the synthesis of a novel racemic secondary alcohol .
  • Methods of Application : The secondary alcohol is synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone .
  • Results or Outcomes : The synthesized compounds were characterized by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis, and HRMS spectrometry .

Active Pharmaceutical Ingredient

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : A compound with a similar structure, “5-(4-Bromophenyl)isoxazole”, is used as an active pharmaceutical ingredient .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

Synthesis of Liquid Crystal Oligomers and Polymers

  • Scientific Field : Polymer Chemistry
  • Application Summary : A compound with a similar structure, “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole”, is used as a key intermediate in the synthesis of new comb-shaped methacrylate oligomers, which are a type of liquid crystal .
  • Methods of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
  • Results or Outcomes : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

Active Pharmaceutical Ingredient

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : A compound with a similar structure, “5-(4-Bromophenyl)isoxazole”, is used as an active pharmaceutical ingredient .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

Synthesis of Porphyrin-based Conjugated Organic Polymers

  • Scientific Field : Polymer Chemistry
  • Application Summary : A compound with a similar structure, “5,10,15,20-tetrakis (4-bromophenyl)porphyrin copper (CuTBPP)”, is used as a key intermediate in the synthesis of porphyrin-based conjugated organic polymers (COPs) .
  • Methods of Application : The COPs were constructed from CuTBPP and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling . Its complex Co/CuTBPP–BPY–COP (with dual metal sites composed of copper porphyrin and a cobalt BPY unit) was prepared by coordination with Co2+ .
  • Results or Outcomes : All of the prepared CuTBPP–BPY–COP and Co/CuTBPP–BPY–COP compounds exhibited excellent photocatalytic performance toward CO2 reduction under visible-light irradiation without another sacrificial reagent but only H2O .

Synthesis of Liquid Crystal Oligomers and Polymers

  • Scientific Field : Polymer Chemistry
  • Application Summary : A compound with a similar structure, “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole”, is used as a key intermediate in the synthesis of new comb-shaped methacrylate oligomers, which are a type of liquid crystal .
  • Methods of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
  • Results or Outcomes : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

Safety And Hazards

Future Directions

The future directions for “5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine” are not explicitly mentioned in the available literature. However, related compounds have been used as intermediates in the synthesis of other compounds, suggesting potential applications in chemical synthesis10.


properties

IUPAC Name

5-(4-bromophenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTCEROZEXTJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355209
Record name 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine

CAS RN

54464-13-0
Record name 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Sun, C Zhong, Q Qiu, Z Li, M Liu… - Journal of Enzyme …, 2019 - Taylor & Francis
In this study, a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds was designed, synthesised, and evaluated to determine their potential as anti-lung cancer …
Number of citations: 3 www.tandfonline.com

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